molecular formula C15H20N2O4S B2436808 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034333-77-0

4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2436808
CAS No.: 2034333-77-0
M. Wt: 324.4
InChI Key: GKPQHBUKCKPDHD-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with a methoxy and methyl substitution on the benzene ring, and a propyl chain linked to a methylisoxazole moiety. The presence of the isoxazole ring is particularly significant due to its widespread use in medicinal chemistry for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, which can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The benzenesulfonamide core can be synthesized separately and then coupled with the isoxazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides and isoxazole derivatives, such as:

  • 4-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
  • 3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Uniqueness

What sets 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide apart is the specific combination of functional groups, which can result in unique biological activities and chemical reactivity. The presence of both the methoxy and methyl groups on the benzene ring, along with the isoxazole moiety, provides a distinct profile that can be exploited for various applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-9-14(6-7-15(11)20-3)22(18,19)16-8-4-5-13-10-12(2)17-21-13/h6-7,9-10,16H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQHBUKCKPDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC(=NO2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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